(6-Aminonaphthalen-2-yl)arsonic acid
Description
(6-Aminonaphthalen-2-yl)arsonic acid is an organic arsenic compound characterized by a naphthalene backbone substituted with an amino group at the 6-position and an arsonic acid (-AsO₃H₂) group at the 2-position. Organic arsenic compounds, such as arsanilic acid and dimethylarsinic acid, are historically significant in agriculture, veterinary medicine, and industrial processes .
Properties
CAS No. |
5450-69-1 |
|---|---|
Molecular Formula |
C10H10AsNO3 |
Molecular Weight |
267.11 g/mol |
IUPAC Name |
(6-aminonaphthalen-2-yl)arsonic acid |
InChI |
InChI=1S/C10H10AsNO3/c12-10-4-2-7-5-9(11(13,14)15)3-1-8(7)6-10/h1-6H,12H2,(H2,13,14,15) |
InChI Key |
JBCHFIJBSDRMPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)[As](=O)(O)O)C=C1N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Aminonaphthalen-2-yl)arsonic acid typically involves the reaction of 6-aminonaphthalene with arsenic acid or its derivatives under controlled conditions. The reaction is usually carried out in an aqueous medium, and the temperature and pH are carefully monitored to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions: (6-Aminonaphthalen-2-yl)arsonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of arsenic.
Reduction: Reduction reactions can convert the arsonic acid group to other functional groups.
Substitution: The aromatic ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenate derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: (6-Aminonaphthalen-2-yl)arsonic acid is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: The compound’s potential medicinal properties are being explored, particularly its ability to interact with specific molecular targets in the body.
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which (6-Aminonaphthalen-2-yl)arsonic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The arsonic acid group can form bonds with various biological molecules, potentially altering their function and activity. This interaction can lead to changes in cellular processes and pathways, contributing to the compound’s observed effects.
Comparison with Similar Compounds
Key Observations :
- Aromatic System: The naphthalene backbone in this compound provides greater steric bulk and electron delocalization compared to arsanilic acid’s benzene ring. This may enhance binding affinity in biological systems or material science applications.
Physicochemical Properties
While direct data on this compound are sparse, inferences can be drawn from analogs:
| Property | This compound | Arsanilic Acid | Dimethylarsinic Acid |
|---|---|---|---|
| Water Solubility | Likely moderate (polar -AsO₃H₂ group) | 5.6 g/L (20°C) | Highly soluble (>500 g/L) |
| pKa | ~3.5 (arsonic acid), ~4.5 (-NH₂) | 3.6 (arsonic acid) | 6.2 (As-O dissociation) |
| Molecular Weight | ~291 g/mol (estimated) | 217.06 g/mol | 138.0 g/mol |
Notes:
- The naphthalene ring likely reduces water solubility compared to DMA but improves lipid membrane permeability relative to arsanilic acid.
- The amino group’s basicity may facilitate pH-dependent solubility, analogous to sulfonic acid derivatives like 6-acetylamino-2-naphthalenesulfonic acid (pKa ~0.27) .
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